iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
Description
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate (CAS 12582-61-5) is a metalloporphyrin complex characterized by a μ-oxo-bridged dimeric structure. Its molecular formula is C₈₈H₅₈Fe₂N₈O, with a molecular weight of 1355.177 g/mol . The compound consists of two iron(II) centers coordinated to a tetraphenylporphyrin (TPP) ligand, bridged by an oxygen atom, and stabilized by a hydrate molecule. This structural configuration enhances its stability and influences its electrochemical and catalytic properties.
Iron porphyrins like this dimer are pivotal in catalysis and materials science. For example, monomeric iron porphyrins (e.g., FeTPP) are known for their role in electrocatalytic CO₂ reduction, though their reactivity varies significantly with solvent and substituents . The dimeric μ-oxo structure of the target compound may mitigate solubility challenges observed in monomeric analogs, such as insolubility in acetonitrile (MeCN) .
Properties
Molecular Formula |
C88H58Fe2N8O |
|---|---|
Molecular Weight |
1355.1 g/mol |
IUPAC Name |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |
InChI Key |
JTFKJCUSDKAMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the reaction of iron salts with tetraphenylporphyrin ligands under controlled conditions. One common method involves the use of iron(III) chloride and tetraphenylporphyrin in a solvent such as chloroform. The reaction mixture is heated to facilitate the coordination of the iron ion to the porphyrin ligand. The product is then purified through recrystallization from a solvent mixture of chloroform and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The iron center can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur where the axial ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride.
Solvents: Chloroform, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) porphyrin complexes, while reduction reactions may yield iron(I) porphyrin complexes.
Scientific Research Applications
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves the coordination of the iron ion to the tetraphenylporphyrin ligand, which stabilizes the iron in various oxidation states. The iron center can participate in electron transfer reactions, making it an effective catalyst. The porphyrin ligand also allows for the absorption of light, which can be used to generate reactive oxygen species for applications such as photodynamic therapy .
Comparison with Similar Compounds
Structural and Molecular Differences
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Metal Oxidation State | Key Structural Features |
|---|---|---|---|---|
| Iron(2+);5,10,15,20-TPP-22,24-diide;hydrate | C₈₈H₅₈Fe₂N₈O | 1355.177 | Fe(II) | μ-Oxo dimer, hydrated |
| FeTPP (monomeric) | C₄₄H₂₈FeN₄ | 676.47 | Fe(II/III) | Monomeric, planar porphyrin |
| CoTPP (Cobalt analog) | C₄₄H₂₈CoN₄ | 671.65 | Co(II) | Monomeric, square-planar coordination |
| [Fe(TPP(OMe)₄)]Cl (Methoxy-substituted) | C₄₈H₃₆FeN₄O₄Cl | 864.12 | Fe(III) | Electron-rich methoxy substituents |
| CrTPPCl (Chromium analog) | (C₄₄H₂₈N₄)CrCl | 704.09 | Cr(III) | Chloride counterion |
- Key Differences: The μ-oxo dimer structure of the target compound distinguishes it from monomeric analogs like FeTPP or CoTPP. This bridging enhances stability but may reduce solubility in polar solvents . Substituents on the porphyrin ring (e.g., methoxy groups in Fe(TPP(OMe)₄)Cl) alter electron density, affecting optical and catalytic behavior .
Optical and Electronic Properties
Table 2: Nonlinear Optical Properties
| Compound | Nonlinear Absorption (ps regime) | Nonlinear Refraction (ns regime) | Substituent Effects |
|---|---|---|---|
| TPP (free base) | Low | Low | Baseline |
| TPP(CN)₄ | High | Moderate | Electron-withdrawing CN groups |
| TPP(OMe)₄ | Moderate | High | Electron-donating OMe groups |
| FeTPP dimer (target) | Not reported | Not reported | μ-Oxo bridge may enhance delocalization |
- Insights: Electron-withdrawing groups (e.g., -CN) in TPP(CN)₄ increase nonlinear absorption, while electron-donating groups (e.g., -OMe) enhance refraction .
Catalytic Activity :
- FeTPP dimer: Potential use in oxidation catalysis due to the Fe-O-Fe motif, analogous to cytochrome P450 enzymes. Its dimeric structure may stabilize reactive intermediates .
- Fe(TPP(OMe)₄)Cl : Demonstrates high catalytic efficiency in oxidation reactions, attributed to methoxy groups enhancing electron density at the metal center .
- CoTPP : Used in oxygen reduction reactions (ORRs), but cobalt’s lower redox activity compared to iron limits its versatility .
Solubility and Reactivity
- The target compound’s μ-oxo structure may improve solubility in aprotic solvents compared to monomeric FeTPP, which is insoluble in MeCN .
- Synthesis conditions (e.g., pH 3–5) critical for metalloporphyrin formation, as acidic conditions prevent ligand protonation and promote metal incorporation .
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